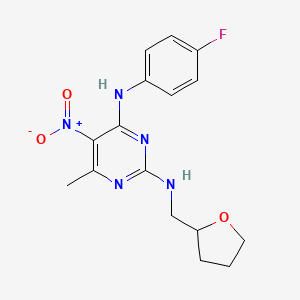

![molecular formula C16H20N4O4S2 B2384886 N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide CAS No. 2097904-34-0](/img/structure/B2384886.png)

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide” is a complex organic compound. It is related to thiadiazole-based covalent triazine framework nanosheets, which are used for highly selective and sensitive primary aromatic amine detection .

Synthesis Analysis

The synthesis of similar compounds involves the Sonogashira cross-coupling reaction of 4-ethynyl-N,N-dimethylbenzenamine and 4-bromo-7-nitrobenzo[c][1,2,5]thiadiazole with PdCl2(PPh3)2 and CuI under an argon flow at room temperature . The compound is then purified by SiO2 chromatography with CH2Cl2/petroleum ether .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography . The structure is triclinic, with fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters provided for each atom .Chemical Reactions Analysis

Thiadiazole-based covalent triazine framework nanosheets, which are related to the compound , show high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching . This is attributed to the static quenching process, confirmed by the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include high stability, high porosity, and high fluorescence performance . The compound also has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

A significant area of research involving this compound or similar structures is the inhibition of human carbonic anhydrase isozymes. For example, a series of benzenesulfonamides incorporating piperidinyl and other moieties was investigated for their inhibitory effects on carbonic anhydrases (CAs), which are critical for various physiological functions. These studies found that such compounds show low nanomolar activity against certain CA isoforms, especially those associated with tumors, suggesting potential applications in cancer therapy (Alafeefy et al., 2015).

Synthesis and Characterization of Novel Compounds

Research has also focused on the synthesis and biological evaluation of novel compounds incorporating the sulfonamide group. For instance, new sulfonamide derivatives have been synthesized and tested for their antiproliferative activity against cancer cell lines, highlighting the therapeutic potential of these compounds (Bashandy et al., 2014).

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been shown to exhibit potent antimicrobial activity . Therefore, it is possible that this compound may also target microbial cells.

Mode of Action

It is known that many antimicrobial agents work by disrupting essential processes in microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Biochemical Pathways

Based on its potential antimicrobial activity, it may interfere with pathways essential for the survival and proliferation of microbial cells .

Pharmacokinetics

The structure-activity relationship of similar compounds has been studied, and in silico pharmacokinetic and molecular modeling studies have been summarized .

Result of Action

It is known that antimicrobial agents can lead to the death of microbial cells, thereby preventing the spread of infection .

Future Directions

Properties

IUPAC Name |

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S2/c1-19(2)26(22,23)14-5-3-12(4-6-14)16(21)20-9-7-13(8-10-20)24-15-11-17-25-18-15/h3-6,11,13H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXUIPAVVABIMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NSN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

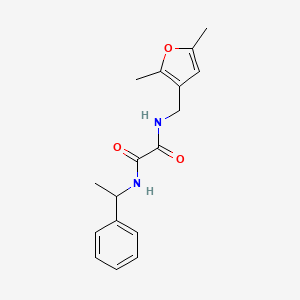

![3-methyl-6-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2384804.png)

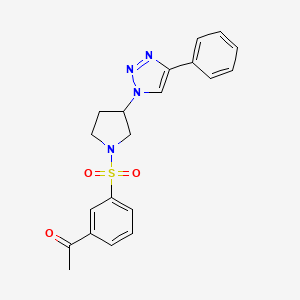

![3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2384806.png)

![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)

![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)

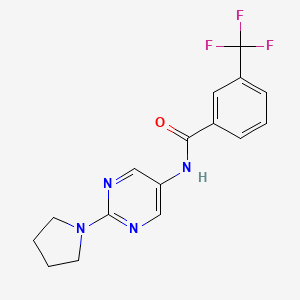

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2384822.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine](/img/structure/B2384824.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384826.png)